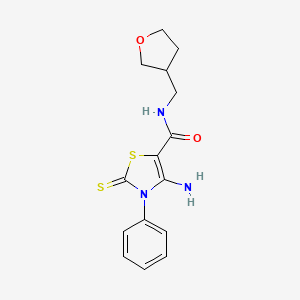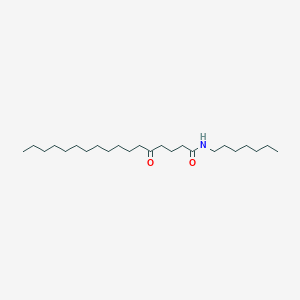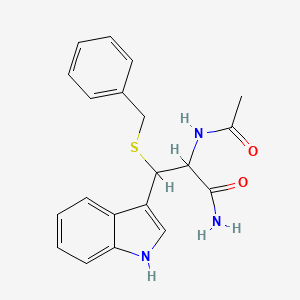
4-amino-3-phenyl-N-(tetrahydrofuran-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Oxolan-3-ylmethyl Group: This step involves the alkylation of the thiazole ring with an oxolan-3-ylmethyl halide.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide using an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the carboxamide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the carboxamide group are likely to play key roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-N-(oxolan-3-ylmethyl)-5-propyl-1H-pyrazole-3-carboxamide
- 4-amino-N-(oxolan-3-yl)cyclohexane-1-carboxamide
Uniqueness
4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C15H17N3O2S2 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-amino-N-(oxolan-3-ylmethyl)-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H17N3O2S2/c16-13-12(14(19)17-8-10-6-7-20-9-10)22-15(21)18(13)11-4-2-1-3-5-11/h1-5,10H,6-9,16H2,(H,17,19) |
InChI-Schlüssel |
CVSZFYNKEOTFBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1CNC(=O)C2=C(N(C(=S)S2)C3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12495443.png)
![5-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495448.png)
![6-bromo-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12495450.png)
![3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12495459.png)
![Propyl 5-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495462.png)
![6-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-phenylquinazolin-2-amine](/img/structure/B12495463.png)
![ethyl 2-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B12495466.png)
![3-propoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495476.png)
![(4E)-2-benzyl-4-[2-(4-chlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495484.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-methylbenzoate](/img/structure/B12495494.png)
![N-(2,3-dimethylphenyl)-4-methyl-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B12495509.png)


![N-butan-2-yl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495524.png)
